molecular formula C9H5Br2FO2 B13728113 2,3-Dibromo-6-fluorocinnamic acid

2,3-Dibromo-6-fluorocinnamic acid

Cat. No.: B13728113
M. Wt: 323.94 g/mol
InChI Key: KJBCGXISSNREJI-DAFODLJHSA-N
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Description

2,3-Dibromo-6-fluorocinnamic acid is a halogenated cinnamic acid derivative characterized by bromine substitutions at positions 2 and 3 of the aromatic ring and a fluorine atom at position 6. Cinnamic acid derivatives are widely studied for their roles in organic synthesis, pharmaceutical intermediates, and biological activities.

Properties

Molecular Formula

C9H5Br2FO2

Molecular Weight

323.94 g/mol

IUPAC Name

(E)-3-(2,3-dibromo-6-fluorophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H5Br2FO2/c10-6-2-3-7(12)5(9(6)11)1-4-8(13)14/h1-4H,(H,13,14)/b4-1+

InChI Key

KJBCGXISSNREJI-DAFODLJHSA-N

Isomeric SMILES

C1=CC(=C(C(=C1F)/C=C/C(=O)O)Br)Br

Canonical SMILES

C1=CC(=C(C(=C1F)C=CC(=O)O)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-6-fluorocinnamic acid typically involves the bromination of 6-fluorocinnamic acid. The reaction is carried out in the presence of bromine and a suitable solvent, such as acetic acid or dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and high efficiency. The use of automated systems and advanced purification techniques further enhances the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromo-6-fluorocinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,3-Dibromo-6-fluorocinnamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity to these targets. The compound can inhibit or activate enzymatic pathways, leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues include halogenated benzoic acid and benzaldehyde derivatives. A comparison of substitution patterns and molecular properties is provided below:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key Reference
2,3-Dibromo-6-fluorocinnamic acid Br (2,3), F (6) C₉H₅Br₂FO₂ 320.95* Not explicitly listed Inferred
6-Bromo-2,3-difluorobenzoic acid Br (6), F (2,3) C₇H₃BrF₂O₂ 236.999 183065-72-7
2,5-Dibromo-3,6-difluorobenzoic acid Br (2,5), F (3,6) C₇H₂Br₂F₂O₂ 315.90 1263376-61-9
2,3-Dibromo-5,6-difluorobenzaldehyde Br (2,3), F (5,6) C₇H₂Br₂F₂O 292.90 1263377-81-6

*Calculated based on atomic masses.

Key Observations :

  • Substitution Position Effects : The placement of halogens significantly alters electronic and steric properties. For example, bromine at position 2 and 3 (as in the target compound) increases steric hindrance compared to 6-bromo derivatives like 6-bromo-2,3-difluorobenzoic acid .
  • Molecular Weight: Bromine’s higher atomic mass results in greater molecular weight for dibromo derivatives compared to mono-bromo or fluorine-only analogues.

Physicochemical Properties

  • Solubility: Bromine and fluorine substitutions reduce solubility in polar solvents due to increased hydrophobicity. For instance, 2,5-dibromo-3,6-difluorobenzoic acid (logP ~2.8) is less water-soluble than non-halogenated benzoic acid (logP ~1.9) .
  • Acidity : Electron-withdrawing groups (Br, F) enhance the acidity of the carboxylic acid group. The pKa of 6-bromo-2,3-difluorobenzoic acid is ~2.1, lower than unsubstituted benzoic acid (pKa ~4.2) .

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